molecular formula C13H15Br2F2N5O B10937846 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]propanamide CAS No. 1005640-62-9

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]propanamide

Cat. No.: B10937846
CAS No.: 1005640-62-9
M. Wt: 455.10 g/mol
InChI Key: COVUQMUGGATITQ-UHFFFAOYSA-N
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Description

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring substituted with bromine, difluoromethyl, and methyl groups, making it a unique molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]propanamide involves multiple steps, starting with the preparation of the pyrazole ring The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can modify the functional groups on the pyrazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the pyrazole ring or the propanamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehalogenated or alkylated products.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in studies to investigate the biological activity of pyrazole derivatives, including their potential as enzyme inhibitors or receptor modulators.

    Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]propanamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine, difluoromethyl, and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]propanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both bromine and difluoromethyl groups. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

1005640-62-9

Molecular Formula

C13H15Br2F2N5O

Molecular Weight

455.10 g/mol

IUPAC Name

2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-[2-(4-bromopyrazol-1-yl)ethyl]propanamide

InChI

InChI=1S/C13H15Br2F2N5O/c1-7-10(15)11(12(16)17)20-22(7)8(2)13(23)18-3-4-21-6-9(14)5-19-21/h5-6,8,12H,3-4H2,1-2H3,(H,18,23)

InChI Key

COVUQMUGGATITQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NCCN2C=C(C=N2)Br)C(F)F)Br

Origin of Product

United States

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